molecular formula C10H12N4O3 B3033701 2-azido-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1136782-57-4

2-azido-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3033701
CAS No.: 1136782-57-4
M. Wt: 236.23 g/mol
InChI Key: JPGOYMNJLRGXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-(3,4-dimethoxyphenyl)acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H12N4O3 and a molecular weight of 236.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a central acetamide group, with an azido group on one side and a 3,4-dimethoxyphenyl group on the other . The azido group consists of three nitrogen atoms in a row, while the 3,4-dimethoxyphenyl group consists of a phenyl ring with two methoxy groups attached at the 3 and 4 positions .

Scientific Research Applications

Glycoside Formation and Oligosaccharide Synthesis

One application involves the use of 2-azido-2-deoxythioglycosides for β-glycoside formation, aiming at the synthesis of protected β-(16)-N-acetylglucosamine trimers and one-pot oligosaccharide synthesis, demonstrating the utility of azido compounds in complex carbohydrate construction (K. Mong et al., 2012).

Cyclization Reactions for Compound Development

Cyclization of α-(methylthio)acetamides has been explored to generate erythrinanes, showcasing a chemical reaction pathway facilitated by Mn(III)/Cu(II)-mediated oxidative radical cyclization. This process underscores the synthetic versatility of azido compounds in generating complex molecular architectures (Shiho Chikaoka et al., 2003).

Enzymatic Modification for Antioxidant Production

The enzymatic modification of 2,6-dimethoxyphenol, using laccase to produce dimers with higher antioxidant capacity than the starting material, demonstrates the potential of azido derivatives in enhancing the bioactivity of natural compounds through biotechnological methods (O. E. Adelakun et al., 2012).

Novel Synthesis Techniques

Research also encompasses the safe generation and utilization of hydrazoic acid in continuous flow reactors, facilitating the synthesis of tetrazoles and β-azido-carboxamides. This highlights the role of azido compounds in improving synthetic methodologies for safer and more efficient chemical production processes (Bernhard Gutmann et al., 2012).

Biochemical Analysis

Biochemical Properties

2-azido-N-(3,4-dimethoxyphenyl)acetamide plays a significant role in biochemical reactions due to its azido group, which can participate in click chemistry reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with proteins through azide-alkyne cycloaddition reactions, which are catalyzed by copper ions. This interaction is crucial for labeling and identifying proteins in complex biological samples .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and altering their activity. This compound can impact cell signaling pathways by covalently modifying signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it can inhibit or activate specific enzymes, thereby affecting metabolic pathways and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to proteins through azide-alkyne cycloaddition reactions, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by modifying transcription factors or other regulatory proteins. These interactions at the molecular level are essential for understanding the compound’s effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively label and modify proteins without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions affect the localization and accumulation of the compound, influencing its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of this compound is essential for understanding its role in biochemical reactions and cellular function .

Properties

IUPAC Name

2-azido-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-16-8-4-3-7(5-9(8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGOYMNJLRGXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-azido-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-azido-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-azido-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-azido-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 5
2-azido-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-azido-N-(3,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.